(5E)-2-amino-4,6-dimethyl-5-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]cyclopenta[b]pyridine-3,7-dicarbonitrile
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Overview
Description
(5E)-2-amino-4,6-dimethyl-5-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]cyclopenta[b]pyridine-3,7-dicarbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopenta[b]pyridine core, substituted with amino, dimethyl, and dicarbonitrile groups, as well as a furan ring attached to a nitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-amino-4,6-dimethyl-5-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]cyclopenta[b]pyridine-3,7-dicarbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[b]pyridine core, followed by the introduction of the amino, dimethyl, and dicarbonitrile groups. The final step involves the attachment of the furan ring with the nitrophenyl group under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-amino-4,6-dimethyl-5-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]cyclopenta[b]pyridine-3,7-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(5E)-2-amino-4,6-dimethyl-5-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]cyclopenta[b]pyridine-3,7-dicarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5E)-2-amino-4,6-dimethyl-5-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]cyclopenta[b]pyridine-3,7-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopenta[b]pyridine derivatives with different substituents, such as:
- 2-amino-4,6-dimethyl-5-[[5-(2-methylphenyl)furan-2-yl]methylidene]cyclopenta[b]pyridine-3,7-dicarbonitrile
- 2-amino-4,6-dimethyl-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]cyclopenta[b]pyridine-3,7-dicarbonitrile
Uniqueness
The uniqueness of (5E)-2-amino-4,6-dimethyl-5-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]cyclopenta[b]pyridine-3,7-dicarbonitrile lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(5E)-2-amino-4,6-dimethyl-5-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]cyclopenta[b]pyridine-3,7-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N5O3/c1-12-8-15(29(30)31)4-6-17(12)21-7-5-16(32-21)9-18-13(2)19(10-25)23-22(18)14(3)20(11-26)24(27)28-23/h4-9H,1-3H3,(H2,27,28)/b18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIMRUBUHKBINI-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=C(C4=C3C(=C(C(=N4)N)C#N)C)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/3\C(=C(C4=C3C(=C(C(=N4)N)C#N)C)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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